molecular formula C11H11NO4 B1310394 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one CAS No. 2107-85-9

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one

Cat. No.: B1310394
CAS No.: 2107-85-9
M. Wt: 221.21 g/mol
InChI Key: AXBBGHFTZOZJHA-UHFFFAOYSA-N
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Description

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is a chemical compound with a unique structure that includes a hydroxyimino group and two methoxy groups attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)-3-oxobutanoate: Similar in structure but with different functional groups.

    2-(Hydroxyimino)-1,3-dicarbonyl compounds: Share the hydroxyimino group but differ in the core structure.

Uniqueness

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is unique due to its specific combination of functional groups and indanone core, which confer distinct chemical and biological properties. Its dual methoxy groups and hydroxyimino functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBGHFTZOZJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425340
Record name 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-85-9
Record name 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dimethoxy-1-indanone (0.078 moles, 15 g) is dissolved in absolute ethanol (550 ml), thermostated at 50° C., and added with isoamyl nitrite (0.086 moles, 11.9 ml) and conc. HCl (11.9 ml). After a few minutes the product precipitates. The reaction is kept at 50° C. for further 3 hours, then cooled at r.t. and the solid is filtered washing with absolute ethanol (50 ml) and ethyl ether (100 ml). The product is dried in oven under vacuum at r.t. Yield: 16.3 g (94.4%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
reactant
Reaction Step Two

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